5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Description
Molecular Formula: C₉H₆ClNO₂ Molecular Weight: 195.602 g/mol Substituents: Chlorine (Cl) at position 5, hydroxyl (-OH) at position 4, and a formyl (-CHO) group at position 3 on the indole scaffold . Key Properties:
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |
InChI Key |
QLNNPVVZIATXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, which have significant biological activities .
Scientific Research Applications
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This interaction plays a crucial role in modulating immune responses and maintaining mucosal integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Carbaldehydes
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde
- Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Substituents : Bromine (Br) replaces chlorine at position 5 .
- Key Differences :
- Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions compared to chlorine.
- Higher molecular weight (240.05 vs. 195.60 g/mol) affects solubility and pharmacokinetic properties.
5-Chloro-1H-indole-3-carbaldehyde
Positional Isomers and Core Modifications
1H-Indole-3-carboxaldehyde
- Formula: C₉H₇NO
- Molecular Weight : 145.16 g/mol
- Key Differences :
1H-Indole-4-carboxaldehyde
Functionalized Derivatives
5-Chloro-1H-indole-3-carbaldehyde Hydrazones
- Examples :
- Key Differences :
Halogenated Imidazole-Indole Hybrids
- Examples :
- Key Differences :
Comparative Data Table
Impact of Substituents on Properties
Biological Activity
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions, mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a chloro group at the 5-position and a hydroxyl group at the 4-position of the indole ring, with an aldehyde functional group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 195.60 g/mol. These structural characteristics contribute to its reactivity and biological activity, making it a subject of various studies in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been identified as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have shown that it can inhibit mutant EGFR/BRAF pathways, with compounds derived from it demonstrating significant antiproliferative activity against various cancer cell lines.
| Compound | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| This compound | Panc-1 | 29 |
| This compound | MCF-7 | 33 |
| This compound | A-549 | 42 |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment, particularly for pancreatic and breast cancers .
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial activity. It has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimal inhibitory concentrations (MIC) significantly lower than many existing treatments. For example:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | ≤0.25 |
This suggests its potential utility in treating resistant bacterial infections .
Immunomodulatory Effects
The compound may also act as an agonist for receptors involved in immune responses, indicating its potential application in immunotherapy. This aspect is still under investigation, but initial studies suggest it could modulate immune pathways effectively .
The mechanisms through which this compound exerts its biological effects involve binding to specific molecular targets, thereby modulating their activity. This binding can influence various biochemical pathways related to cancer progression and immune response modulation .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For example, derivatives with modified substituents have demonstrated improved potency against cancer cell lines and MRSA compared to the parent compound. The structure–activity relationship (SAR) studies highlight the importance of specific substitutions on the indole core for enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, and how can reaction parameters be optimized?
- Methodology : Adapt condensation reactions from structurally similar indole derivatives. For example, refluxing substituted indole precursors with aldehydes in acetic acid (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) can be modified by introducing chloro and hydroxy substituents at positions 5 and 4, respectively. Optimize temperature (80–100°C) and reaction time (3–5 hours) to balance yield and purity .
- Yield Optimization : Use sodium acetate as a catalyst and recrystallize the product from a DMF/acetic acid mixture to improve purity .
Q. How should researchers handle safety and storage of this compound in laboratory settings?
- Safety Protocols : Consult safety data sheets (SDS) for structurally related indole aldehydes. Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods during synthesis or handling .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Monitor moisture levels to avoid hydrolysis of the aldehyde group .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions (e.g., chloro at C5, hydroxy at C4). Compare spectral data with PubChem entries for analogous indole derivatives .
- Purity Assessment : Employ HPLC with a C18 column (≥98% purity threshold) and mass spectrometry for molecular weight verification (theoretical MW: 197.61 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Crystallographic Workflow : Grow single crystals via slow evaporation in a DMF/ethanol mixture. Use SHELXL for refinement, leveraging its robustness in handling small-molecule datasets. Account for hydrogen bonding between the hydroxy group and aldehyde oxygen during refinement .
- Data Contradictions : If experimental bond lengths deviate from DFT calculations, validate using Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies are effective in evaluating the bioactivity of this compound against kinase targets?
- Assay Design : Use ATP-competitive inhibition assays (e.g., for Flt3 kinase) with recombinant enzymes. The chloro and hydroxy groups may enhance binding via hydrophobic and hydrogen-bond interactions, respectively. Compare IC values with known inhibitors (e.g., Bisindolylmaleimide derivatives) .
- Mechanistic Studies : Perform molecular docking using AutoDock Vina to model interactions with kinase active sites. Validate with mutagenesis studies on key residues (e.g., Asp835 in Flt3) .
Q. How can researchers address discrepancies between experimental and computational spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
